Home > Products > Building Blocks P6533 > 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline - 180272-43-9

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-325575
CAS Number: 180272-43-9
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “1-(Pyridin-4-yl)ethylamine” is a pharmaceutical intermediate . It’s a part of a larger group of compounds that contain a pyridin-4-yl moiety . These compounds are often used as building blocks in the synthesis of various medicinally important active molecules .

Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline” were not found, related compounds such as “4-(1-(pyridin-4-yl)ethoxy) substituted double-decker rare earth phthalocyanine complexes” have been synthesized starting from ®-4-(1-(pyridin-4-yl)ethoxy) phthalonitrile with proper rare earth metal acetates .

Molecular Structure Analysis

The molecular structure of related compounds, such as “N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide”, has been analyzed using methods like Hirshfeld surface analysis and pairwise interaction energy calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as “1-(4-Pyridyl)ethylamine”, have been analyzed. For instance, it has a density of 1.0±0.1 g/cm^3, boiling point of 221.1±15.0 °C at 760 mmHg, and a molar refractivity of 37.4±0.3 cm^3 .

Synthesis Analysis
  • Bischler-Napieralski Cyclization: This classic approach involves the cyclodehydration of amides derived from phenethylamines. [] This method is versatile and allows for the introduction of substituents on the aromatic and heterocyclic rings.
  • Pictet-Spengler Reaction: This reaction, similar to the Bischler-Napieralski cyclization, employs the condensation of β-arylethylamines with aldehydes or ketones to construct the tetrahydroisoquinoline core. []
  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. This strategy is particularly useful for introducing substituents at the nitrogen atom of the tetrahydroisoquinoline. [, ]
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: This versatile reaction allows for the efficient and modular synthesis of triazole-containing compounds. [] In the context of tetrahydroisoquinoline synthesis, this reaction can be employed to introduce triazole rings as substituents.
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents. This modification is frequently employed to modulate the compound's lipophilicity and other physicochemical properties, ultimately influencing its pharmacological profile. [, , ]
  • Acylation: The nitrogen atoms can be acylated using acyl chlorides or anhydrides. Similar to N-alkylation, this modification allows for the fine-tuning of the compound's properties, often enhancing its stability and influencing its interaction with biological targets. [, , , ]
  • Electrophilic Aromatic Substitution: The aromatic rings of both the tetrahydroisoquinoline and the pyridin-4-yl substituent can undergo electrophilic aromatic substitution reactions. This allows for the introduction of various substituents at specific positions on the aromatic rings, enabling further diversification of the compound's structure and potential biological activity. [, ]
Mechanism of Action
  • Receptor Binding: Many tetrahydroisoquinoline derivatives act as ligands for various receptors in the central nervous system (CNS), including dopamine receptors, serotonin receptors, and sigma receptors. [, , ] The specific binding mode and subsequent downstream signaling events depend on the precise structure of the derivative and the targeted receptor.
  • Enzyme Inhibition: Certain tetrahydroisoquinoline derivatives exhibit inhibitory activity against enzymes involved in diverse biological processes. [, , , , ] For instance, some derivatives inhibit steroid sulfatase, an enzyme implicated in the biosynthesis of estrogens, making them potential candidates for treating hormone-dependent cancers. [] Others inhibit xanthine oxidase, an enzyme involved in the breakdown of purines, leading to the accumulation of uric acid. These inhibitors are explored as potential therapeutic agents for gout and related conditions. []
Applications
  • Anticancer Agents: Several tetrahydroisoquinoline derivatives display promising anticancer activity against various cancer cell lines, including breast cancer [], lung cancer [], and oral squamous cell carcinoma. [] These compounds exert their anticancer effects through various mechanisms, such as inhibiting tumor cell proliferation, inducing apoptosis (programmed cell death), and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
  • Anti-inflammatory Agents: Certain tetrahydroisoquinoline derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. [, ] These compounds can modulate the activity of inflammatory mediators, such as cytokines and chemokines, thereby reducing inflammation.
  • Analgesic Agents: Some tetrahydroisoquinoline derivatives possess analgesic (pain-relieving) properties, offering potential for developing novel pain management therapies. [] These compounds can act on various targets within the pain pathways, such as opioid receptors, to exert their analgesic effects.
  • Antimicrobial Agents: Several tetrahydroisoquinoline derivatives demonstrate antimicrobial activity against a range of microorganisms, including bacteria and fungi. [, , ] These compounds can target essential microbial processes, such as cell wall synthesis or DNA replication, leading to microbial growth inhibition or death.
  • Neurological Disorders: Derivatives of tetrahydroisoquinoline, especially those with structural similarity to dopamine, have been studied for their potential in treating Parkinson's disease. [, ] These compounds may act by mimicking dopamine's action in the brain, potentially alleviating some Parkinson's symptoms.

(S)-7-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound represents a class of [, , ]triazolo[1,5-α]pyridinyl-6-yl substituted tetrahydroisoquinolines investigated for their potential in treating neurological and physiological disorders. Crystalline forms SA1 and N-2 of this compound are specifically highlighted for their therapeutic applications. [, ]

Relevance: Both this compound and the target compound, 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, share the core structure of a 1,2,3,4-tetrahydroisoquinoline ring system. The key difference lies in the substitution at the 1-position of the tetrahydroisoquinoline. While the target compound has a simple pyridin-4-yl substituent, this related compound features a more complex [, , ]triazolo[1,5-α]pyridinyl-6-yl group at the same position. This difference in substitution patterns likely contributes to the distinct pharmacological profiles observed for these compounds.

6,7-Dimethoxy-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is an anabaseine derivative synthesized through the reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline using sodium borohydride (NaBH4) in methanol. Its complete 1H and 13C NMR spectral data have been reported. [, ]

6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This anabasine derivative was unexpectedly obtained through the mild reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline using hydrogen gas (H2) with platinum oxide (PtO2) as a catalyst in acetic acid. [, ]

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline ((±)-7)

Compound Description: This compound exhibits high affinity for the σ2 receptor (Ki = 0.59 ± 0.02 nM) and notable selectivity over the σ1 receptor. It was investigated as a potential positron emission tomography (PET) tracer for imaging σ2 receptors in the brain. In vivo studies in mice showed promising brain penetration and specific distribution in the cortex and hypothalamus. []

Quinuclidin-3′-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b)

Compound Description: This compound acts as a muscarinic M3 receptor antagonist, displaying high affinity for the M3 receptor and selectivity over the M2 receptor. [, , ]

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: This compound is a potent and selective κ opioid receptor antagonist with potential for clinical development. It exhibits high affinity for the κ opioid receptor (Ke = 0.37 nM) and significant selectivity over μ and δ opioid receptors. []

2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: These compounds represent a novel class of selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. They have shown efficacy in improving insulin sensitivity with potentially fewer adverse effects compared to full PPARγ agonists. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3)

Compound Description: This novel compound exhibits both analgesic and anti-inflammatory effects. Studies demonstrated its efficacy in various pain models, including thermal and chemical irritation. Notably, it displayed a pronounced anti-inflammatory effect in an acute inflammatory arthritis model. []

(S)-2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: This series represents a novel class of selective PPARγ partial agonists, specifically exemplified by compound (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g). It exhibits potent partial agonist activity (EC50 = 13 nM, maximal response 30%) and very weak protein tyrosine phosphatase 1B (PTP1B) inhibition (IC50 = 1100 nM). []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This chiral tetrahydroisoquinoline derivative is synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). []

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity. Notably, compounds 4g, 4j, and 4k exhibited potent inhibitory activity against the PC-3 human prostate cancer cell line. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: This compound is a novel PPARγ agonist exhibiting potent activity (EC50 = 11.8 nM). KY-021 effectively reduced plasma glucose and triglyceride levels in preclinical models of diabetes and displayed good oral bioavailability and a favorable safety profile. []

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives

Compound Description: These derivatives were synthesized and evaluated for their antihypertensive activity. Specifically, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) demonstrated significant antihypertensive effects in spontaneously hypertensive rats without causing reflex tachycardia. []

Properties

CAS Number

180272-43-9

Product Name

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c1-2-4-13-11(3-1)7-10-16-14(13)12-5-8-15-9-6-12/h1-6,8-9,14,16H,7,10H2

InChI Key

JFKYAEYYDOTEBD-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC=CC=C21)C3=CC=NC=C3

Solubility

31.5 [ug/mL]

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.